1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole
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Overview
Description
1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring substituted with a 4-chlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,3-triazole: Lacks the 4-chlorophenyl group, resulting in different biological activities and properties.
4-Chlorophenyl-1H-1,2,3-triazole: Lacks the phenyl group, leading to variations in its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10ClN3 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-phenyltriazole |
InChI |
InChI=1S/C14H10ClN3/c15-12-6-8-13(9-7-12)18-10-14(16-17-18)11-4-2-1-3-5-11/h1-10H |
InChI Key |
LUUGYGHZDZFQEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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